Pheophytin b
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N4O6/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3/b34-25+,41-30+,43-27?,44-28?,45-29?,52-50?/t32-,33-,36+,40+,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFDCTXPYHACR-KMFDAVQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C/O)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-18-0 | |
| Record name | EINECS 221-565-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester, (3S,4S,21R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7,11,15-tetramethylhexadec-2-en-1-yl [3S[3α(2E,7S*,11S*),4β,21β-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHEOPHYTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9SZL3T3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Turnover of Pheophytin B
Formation Mechanisms from Chlorophyll (B73375) b
The initial step in the catabolism of chlorophyll b involves its conversion to pheophytin b, primarily through the removal of the central magnesium ion.
Demetallation of Chlorophyll b (Pheophytinization)
The transformation of chlorophyll b into this compound is characterized by the demetallation of the chlorophyll molecule. This process, known as pheophytinization, involves the removal of the central magnesium ion (Mg²⁺) from the porphyrin ring of chlorophyll b. researchgate.net The loss of this magnesium ion is a critical step in the chlorophyll degradation pathway. researchgate.net This reaction can be initiated by weak acids, which displace the magnesium ion. researchgate.net The STAY-GREEN (SGR) protein has been identified as the Mg-dechelatase enzyme that catalyzes this reaction, converting chlorophyll a to pheophytin a. oup.com While SGR's primary substrate is chlorophyll a, the demetallation of chlorophyll b also occurs, leading to the formation of this compound. oup.com
Enzymatic and Non-Enzymatic Conversion Pathways
The conversion of chlorophyll b to this compound can proceed through both enzymatic and non-enzymatic routes. Enzymatically, the process is primarily driven by the activity of Mg-dechelatase (SGR). oup.com However, non-enzymatic conversion can also occur, particularly under acidic conditions that can arise within the cellular environment, especially when chloroplast membranes are compromised. researchgate.net It is important to note that the major pathway for chlorophyll b degradation involves its initial conversion to chlorophyll a, which is then catabolized. uzh.choup.com This conversion is catalyzed by chlorophyll b reductase. uzh.ch The resulting chlorophyll a is then the primary substrate for demetallation to pheophytin a. oup.comuzh.ch
Degradation Pathways of this compound
Once formed, this compound is further metabolized through a series of degradation pathways, leading to the formation of colorless catabolites.
Conversion to Pheophorbides
A key step in the degradation of this compound is the removal of its phytyl tail, which converts it into pheophorbide b. mdpi.com This dephytylation reaction increases the water solubility of the molecule, facilitating subsequent enzymatic reactions. nih.gov The enzyme responsible for this step is pheophytinase (PPH). nih.govoup.com In vitro studies have shown that PPH can act on this compound to produce pheophorbide b. nih.govnih.gov
Role of Pheophytinase (PPH) in this compound Metabolism
Pheophytinase (PPH) is a critical hydrolase in the chlorophyll breakdown pathway, specifically catalyzing the dephytylation of pheophytin. nih.govnih.govuzh.ch This chloroplast-located enzyme is induced during senescence. nih.gov While its primary in vivo substrate is considered to be pheophytin a, in vitro experiments have demonstrated that PPH can also dephytylate this compound to form pheophorbide b. nih.govnih.gov The absence of PPH leads to a "stay-green" phenotype in plants, where chlorophyll degradation is inhibited, and pheophytins accumulate. nih.govoup.com PPH exhibits high substrate specificity for pheophytin over chlorophyll, indicating that the removal of the magnesium ion is a prerequisite for dephytylation in the major chlorophyll degradation pathway. nih.govoup.com
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Mg-dechelatase (SGR) | Removes the central magnesium ion from chlorophylls (B1240455). | Chlorophyll a, Chlorophyll b | Pheophytin a, this compound |
| Pheophytinase (PPH) | Removes the phytyl tail from pheophytins. | Pheophytin a, this compound | Pheophorbide a, Pheophorbide b |
| Pheophorbide a oxygenase (PAO) | Opens the porphyrin ring of pheophorbide a. | Pheophorbide a | Red chlorophyll catabolite |
Regulation of this compound Accumulation and Degradation
The accumulation and degradation of this compound are tightly controlled by a complex network of genetic and environmental factors. This regulation ensures that chlorophyll breakdown is coordinated with the developmental stage of the plant, such as senescence, and in response to environmental cues.
Genetic Regulation
The expression of chlorophyll catabolic genes is governed by a hierarchy of transcription factors that respond to internal developmental signals and external environmental stimuli.
Transcription Factors: Several families of transcription factors have been identified as key regulators of the chlorophyll degradation pathway.
GOLDEN2-LIKE (GLK): GLK transcription factors are central regulators that promote the expression of genes related to photosynthesis. A decrease in GLK expression, for instance during dark-induced senescence, leads to reduced expression of BALANCE of CHLOROPHYLL METABOLISM (BCM) genes, initiating chlorophyll breakdown. nih.govnih.gov
BALANCE of CHLOROPHYLL METABOLISM (BCM): BCM proteins act as post-translational regulators, controlling chlorophyll levels by modulating both synthesis and degradation. nih.gov They have been shown to repress the activity of the Mg-dechelatase enzyme SGR, thereby preventing premature chlorophyll degradation. nih.govnih.gov
NAC Transcription Factors: The NAC transcription factor ATAF1 has been shown to be a positive regulator of Pheophorbide a oxygenase (PAO) expression in response to abiotic stresses such as drought and during senescence. plos.org
Hormone-responsive Transcription Factors: Plant hormones play a significant role in regulating chlorophyll degradation. The ethylene-responsive transcription factor EIN3 promotes chlorophyll breakdown by directly binding to the promoters of key degradation genes like NYC1, NYE1 (SGR), and PAO. frontiersin.org In citrus, the ethylene (B1197577) response factor CitERF13 directly activates the Pheophytinase (PPH) gene to coordinate fruit color changes. maxapress.com Similarly, brassinosteroid signaling, through the transcription factor BES1, can also influence the expression of chlorophyll degradation genes. frontiersin.org
The table below summarizes key genetic regulators and their roles.
| Regulatory Factor | Type | Target Gene(s)/Protein(s) | Regulatory Action |
| GLK1 | Transcription Factor | BCM1 nih.govnih.gov | Positive regulation of BCM1 transcription. |
| BCM1/BCM2 | CaaX protease-like protein | SGR (protein) nih.govnih.gov | Represses SGR activity, thus inhibiting chlorophyll degradation. |
| ATAF1 | NAC Transcription Factor | PAO plos.org | Up-regulates PAO expression in response to stress and senescence. |
| EIN3 | Transcription Factor | NYC1, NYE1, PAO frontiersin.org | Promotes chlorophyll degradation by activating target gene expression. |
| CitERF13 | Transcription Factor | CitPPH maxapress.com | Activates PPH expression, leading to chlorophyll degradation in fruit. |
| BES1 | Transcription Factor | BcGRP23 (regulator of Chl degradation genes) frontiersin.org | Activates the expression of genes involved in chlorophyll degradation. |
Environmental Factors
Environmental conditions significantly influence the rate of chlorophyll turnover and, consequently, the transient accumulation of intermediates like this compound.
Light: Light is a primary factor regulating chlorophyll metabolism. While it is essential for chlorophyll biosynthesis, its absence triggers senescence and degradation. koreabreedjournal.org The decrease in light, such as during natural shading or at the onset of autumn, leads to the downregulation of GLK transcription factors, which initiates the entire degradation cascade. nih.gov
Temperature: Temperature stress can accelerate chlorophyll breakdown. Warm conditions have been shown to up-regulate the expression of PAO. plos.org Conversely, proper regulation of chlorophyll turnover is crucial for maintaining the stability of photosystems under heat stress. plantae.org
Abiotic Stress: Various environmental stresses can induce chlorophyll degradation. Drought is a known trigger for the up-regulation of PAO via the ATAF1 transcription factor. plos.org Industrial pollutants, including acid gases and heavy metals, have also been observed to increase the content of pheophytins in plant tissues, indicating stress-induced chlorophyll degradation. researchgate.net
Nutrient Status: The availability of nutrients, particularly nitrogen, affects chlorophyll metabolism. Studies have shown that nitrogen levels can modulate both the synthesis and degradation pathways of chlorophyll. researchgate.net
pH: The local pH environment can directly impact the stability of chlorophyll. Acidic conditions facilitate pheophytinization, the non-enzymatic removal of the magnesium ion from the chlorophyll molecule, leading to the formation of pheophytin. foodandnutritionjournal.orgresearchgate.net
Biological Roles and Mechanistic Insights of Pheophytin B
Pheophytin b in Photosystem II (PSII) Function
Photosystem II, a protein complex embedded in the thylakoid membranes of chloroplasts, is the site of water oxidation and the initial light-induced charge separation in oxygenic photosynthesis. Within the PSII reaction center, specific pigment molecules are meticulously arranged to facilitate a highly efficient series of energy and electron transfer events. This compound is an integral component of this machinery, contributing to the foundational processes of converting light energy into chemical energy.
Primary Electron Acceptor Role in PSII Reaction Center
At the heart of the PSII reaction center lies a special pair of chlorophyll (B73375) a molecules known as P680. khanacademy.org Upon absorption of light energy, P680 becomes electronically excited (P680) and initiates the charge separation process by donating an electron. Pheophytin acts as the primary electron acceptor in this critical step. khanacademy.orgwikipedia.orgillinois.edu The excited electron from P680 is transferred to a pheophytin molecule, resulting in the formation of a radical pair: the oxidized primary donor, P680+, and the reduced pheophytin radical anion, Pheo-. wikipedia.orgfrontiersin.org This event marks the conversion of light energy into chemical potential.
The identification of pheophytin as the primary electron acceptor in PSII was a significant discovery, initially met with skepticism as it was thought to be merely a degradation product of chlorophyll. wikipedia.org However, experiments, including electron paramagnetic resonance (EPR) spectroscopy, demonstrated its reducibility and its position as the intermediary between P680 and the subsequent electron acceptor, a plastoquinone (B1678516) molecule designated as QA. wikipedia.org Further evidence supporting its role includes the direct proportionality between the quantity of pheophytin and the number of PSII reaction centers, and the observation of its photoreduction at temperatures as low as 100K. wikipedia.org
Contribution to Charge Separation and Electron Transfer Dynamics
The transfer of an electron from P680* to pheophytin is the initial and one of the most rapid steps in a cascade of electron transfers that ultimately leads to the reduction of NADP+ to NADPH. The dynamics of this charge separation are finely tuned for maximum efficiency.
The initial charge separation in the PSII reaction center is an ultrafast process, occurring on a picosecond timescale. nih.govwashington.edu Studies using femtosecond transient absorption spectroscopy have revealed that the formation of the P680+Pheo- radical pair is a biphasic process. In untreated reaction centers, this process is characterized by time constants of approximately 3.1 picoseconds for the major component and 33 picoseconds for a minor component. nih.gov
Research has indicated the existence of multiple pathways for charge separation. acs.org One dominant pathway involves the initial electron transfer from the excited state of an accessory chlorophyll (ChlD1) and pheophytin (PheD1) to form a radical pair state, followed by electron transfer from another chlorophyll molecule to the oxidized accessory chlorophyll. pnas.org Another proposed mechanism suggests that depending on the protein conformation, distinct excited states can lead to different ultrafast charge separation pathways. acs.org These intricate and rapid pathways ensure that the captured light energy is quickly and efficiently converted into a stable charge-separated state, minimizing energy loss through other de-excitation channels.
A remarkable feature of the PSII reaction center is the unidirectionality of electron transfer. Although the reaction center possesses a pseudo-C2 symmetry with two potential electron transfer branches (the D1 and D2 branches), electron transfer occurs almost exclusively along the D1 branch. acs.orgrsc.orgrsc.org
The mechanism behind this unidirectionality is a subject of ongoing research. It is believed that subtle differences in the electronic coupling between the pigments and the surrounding protein environment in the two branches play a critical role. rsc.orgrsc.org While both branches can potentially accept excitons from the light-harvesting complexes, charge separation in the inactive D2 branch is prevented by weaker electronic coupling due to a symmetry-breaking in the chlorophyll configurations. rsc.org The ultrafast electron transfer to pheophytin in the active D1 branch effectively outcompetes any potential back-transfer of the exciton (B1674681) to the inactive branch, thereby ensuring the directional flow of electrons. rsc.orgrsc.org
Interaction with P680 and Other Redox Components
The precise arrangement and interaction of pheophytin with the primary electron donor, P680, and other redox-active components are crucial for its function. P680 itself is proposed to be a weakly coupled pair of chlorophyll a molecules that form hydrogen bonds with amino acid residues on the D1 and D2 proteins. nih.gov
The redox-active pheophytin is also stabilized and positioned through interactions with the protein scaffold. It is suggested to be hydrogen-bonded to specific amino acid residues of the D1 protein, such as D1-Glu130. nih.gov These non-covalent interactions are critical for tuning the redox potential of pheophytin, making it a suitable acceptor for an electron from the excited P680. Following its reduction, the pheophytin radical anion (Pheo-) rapidly transfers the electron to the primary quinone acceptor, QA, a tightly bound plastoquinone molecule. illinois.edu This subsequent electron transfer step, occurring in the range of 200-300 picoseconds, is essential for stabilizing the charge separation and preventing charge recombination between P680+ and Pheo-. washington.eduresearchgate.net
Participation in Light-Harvesting Mechanisms
In addition to its primary role in electron transfer, this compound, along with other chlorophyll and carotenoid molecules, participates in the initial capture of light energy. khanacademy.org These pigments are organized within light-harvesting complexes (LHCs) that surround the reaction center. khanacademy.orgmdpi.com The vast majority of pigment molecules in a photosystem act as an antenna, absorbing photons and funneling the excitation energy towards the reaction center. khanacademy.org
While chlorophylls (B1240455) are the major light-harvesting pigments, pheophytins also contribute to this process. mdpi.com Although this compound is less abundant, its presence can broaden the absorption spectrum of the photosystem. Studies on solutions of chlorophylls and pheophytins have shown that energy transfer can occur between these molecules, for instance, from chlorophyll b to chlorophyll a, and from this compound to pheophytin a, a process well-described by the Förster inductive resonance mechanism. royalsocietypublishing.org This efficient energy transfer network ensures that a significant portion of the absorbed light energy reaches the P680 reaction center, initiating the process of photosynthesis.
| Time Constants of Charge Separation in PSII Reaction Centers nih.gov | |
| Component | Time Constant (ps) |
| Major Component | 3.1 |
| Minor Component | 33 |
Proposed Protective Roles in Photosynthesis
This compound, a derivative of chlorophyll b lacking the central magnesium ion, is a critical component of the photosynthetic apparatus, particularly within Photosystem II (PSII). Beyond its primary role in electron transport, research suggests it plays a significant part in photoprotection, safeguarding the photosynthetic machinery from light-induced damage (photoinhibition).
The core of PSII contains a special pair of chlorophyll molecules known as P680. Upon excitation by light, P680 initiates a charge separation, transferring an electron to a pheophytin molecule, which acts as the primary electron acceptor. portlandpress.comfrontiersin.org This electron transfer is fundamental to photosynthesis. However, under conditions of excess light, the electron transport chain can become saturated, leading to the accumulation of highly reactive species that can damage PSII. frontiersin.orgnih.gov
Investigation of Biological Activities (Excluding Clinical Human Trials)
This compound has demonstrated significant antioxidant properties in various non-clinical research settings. Its chemical structure allows it to act through multiple mechanisms to neutralize oxidative stress. Studies comparing pheophytins with their chlorophyll counterparts have consistently shown that pheophytins, including this compound, are more potent antioxidants. scirp.orgresearchgate.net
The primary antioxidant mechanisms identified for this compound include:
Free Radical Scavenging: this compound can directly scavenge free radicals. Research using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay has shown that pheophytins are effective in this capacity. scirp.orgresearchgate.net This activity helps to reduce the concentration of reactive oxygen species (ROS) that can cause cellular damage.
Metal Ion Chelation: The formation of highly destructive hydroxyl radicals can be catalyzed by ferrous ions (Fe(II)) via the Fenton reaction. This compound can chelate these metal ions, thereby preventing the generation of these damaging radicals. scirp.orgresearchgate.net Studies have shown that pheophytins have a significantly higher chelating effect than chlorophylls. scirp.org
Prevention of Lipid Peroxidation: this compound is effective at inhibiting the oxidation of lipids. In experiments measuring the formation of thiobarbituric acid reactive substances (TBARS) during copper-mediated peroxidation of low-density lipoprotein (LDL), this compound showed a dose-dependent antioxidant effect. scirp.org
Protection Against DNA Damage: By scavenging ROS and chelating catalytic metals, this compound helps protect against oxidative DNA damage. The comet assay, which measures DNA strand breaks, has been used to demonstrate that this compound can prevent H₂O₂-induced DNA damage in a dose-dependent manner. scirp.orgresearchgate.net
Research has quantified the antioxidant capabilities of this compound in comparison to related compounds, highlighting its superior activity.
Table 1: Comparative Antioxidant Activity of Chlorophylls and Pheophytins
| Compound | Fe(II) Chelating Effect (Approximate I₅₀) scirp.org |
|---|---|
| Pheophytin a | 119 μM |
| This compound | 123 μM |
| Chlorophyll a | 171 μM |
| Chlorophyll b | 175 μM |
I₅₀ represents the concentration required to achieve 50% of the maximum effect.
Further studies on the related compound pheophytin a have shown it can enhance the body's own antioxidant defense system by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) while reducing levels of malondialdehyde (MDA), a marker of oxidative damage. imrpress.com
This compound has been investigated for its anti-inflammatory effects, with research elucidating its influence on specific molecular signaling pathways. Studies have shown that pheophytins can modulate the inflammatory response in various cell models, often triggered by agents like lipopolysaccharide (LPS). nih.govfrontiersin.org
A key study on this compound demonstrated its ability to suppress the overproduction of several key inflammatory mediators in both murine and human macrophages stimulated with LPS. nih.gov Specifically, this compound was found to inhibit the expression and production of:
Nitric Oxide (NO)
Prostaglandin E₂ (PGE₂)
Pro-inflammatory cytokines
The research delved into the molecular mechanisms responsible for these effects, revealing that this compound's anti-inflammatory action is mediated through the suppression of specific signaling pathways. The primary pathway inhibited by this compound was the STAT-1 (Signal Transducer and Activator of Transcription 1) pathway. nih.gov It also suppressed the PI3K/Akt signaling pathway. nih.gov Notably, this study found that this compound did not affect other major inflammatory pathways such as NF-κB (nuclear factor-kappa B) or MAPK (mitogen-activated protein kinase) signaling. nih.gov
However, other research on pheophytins isolated from sources like Tagetes minuta has indicated that these compounds can inhibit the production of NF-κB. nih.gov Similarly, studies on pheophytin a have also pointed towards the suppression of NF-κB activation as a mechanism for its anti-inflammatory effects. jst.go.jp Some research on pheophytin a also suggests it preferentially inhibits STAT signaling, leading to a decrease in inducible nitric oxide synthase (iNOS) expression. mdpi.com These findings suggest that while the STAT-1 pathway is a confirmed target for this compound, the broader class of pheophytins may interact with multiple signaling cascades to exert their anti-inflammatory effects.
Table 2: Effect of this compound on Inflammatory Signaling Pathways in Macrophages nih.gov
| Signaling Pathway | Effect of this compound |
|---|---|
| STAT-1 | Suppressed |
| PI3K/Akt | Suppressed |
| NF-κB | No change detected |
| MAPK | No change detected |
| AP-1 | No change detected |
Spectroscopic and Photophysical Characterization of Pheophytin B
Advanced Spectroscopic Techniques for Characterization
The precise characterization of Pheophytin b relies on a suite of advanced spectroscopic methods. These techniques probe the molecule's electronic and vibrational states, providing detailed information about its structure, energy levels, and behavior in different environments.
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules like this compound. It involves exciting the molecule with light of a specific wavelength and measuring the light it emits at a longer wavelength. Such studies provide insights into the pigment's excited states and its interactions with its surroundings.
The fluorescence spectra of this compound are defined by characteristic excitation and emission maxima, which can shift depending on the solvent environment. In a study using an acetone (B3395972)/water (9:1) medium, the emission spectrum for this compound was recorded by exciting the molecule at 430 nm. eafit.edu.co Another analysis conducted at 77K in ethanol (B145695) found an excitation maximum (E) at 439 nm and a fluorescence emission maximum (F) at 655 nm. pnas.orgpnas.org The use of low temperatures sharpens and enhances the spectral bands, allowing for more precise identification. pnas.org
Different solvents can influence the exact positions of these peaks. For instance, in diethyl ether, the excitation and emission maxima have been recorded at 434 nm and 658 nm or 661 nm, respectively. awi.de The total luminescence information from these spectra can be utilized through multivariate calibration methods, such as partial least-squares (PLS), to resolve complex mixtures of pigments, including this compound, in samples like olive oil. eafit.edu.coacs.org
Table 1: Fluorescence Spectral Properties of this compound in Various Solvents
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Temperature | Reference |
|---|---|---|---|---|
| Ethanol | 439 | 655 | 77 K | pnas.orgpnas.org |
| Diethyl ether | 434 | 661 | Not Specified | awi.de |
| Diethyl ether | 434 | 658 | Not Specified | awi.de |
Fluorescence Spectroscopy Studies
Concentration Quenching Mechanisms
Concentration quenching, or self-quenching, is a phenomenon where the fluorescence intensity of a substance decreases as its concentration increases. This process is significant for chlorophylls (B1240455) and their derivatives. For many related pigments, this quenching is attributed to the transfer of energy from an excited monomer to a non-fluorescent or weakly fluorescent dimer or aggregate, which then dissipates the energy non-radiatively. researchgate.netroyalsocietypublishing.org
However, this compound exhibits distinct behavior. Research has shown that, unlike other chlorophyll (B73375) derivatives, this compound has a tendency to form aggregates at high concentrations, which contributes to quenching. researchgate.net In studies involving lipid monolayers, this compound was observed to segregate into domains and exhibit self-quenching fluorescence. This aggregation behavior is a key mechanism for its concentration quenching, distinguishing it from other pigments where quenching may occur via collisions or energy transfer to statistical pairs.
In addition to fluorescence (decay from the singlet excited state), molecules like this compound can undergo intersystem crossing to a longer-lived triplet state. The formation and properties of these triplet states are of great interest, particularly in the context of photosynthesis. wur.nl In photosynthetic reaction centers, triplet states can be formed through the recombination of charges in a radical pair, such as the one formed between the primary electron donor and the pheophytin acceptor, especially when forward electron transfer is blocked. core.ac.uknih.gov This charge recombination pathway can populate the triplet state of the primary donor, which can then transfer its energy to other molecules. core.ac.ukcore.ac.uk
The energy levels of the lowest excited triplet state for pheophytins have been determined using phosphorescence measurements. wur.nl The study of these triplet states is crucial as they can serve as internal probes to understand the molecular environment within complex biological systems. wur.nlnih.gov However, these triplet states can also be detrimental, as they can react with molecular oxygen to produce highly reactive singlet oxygen, which can cause oxidative damage to the surrounding structures. nih.gov
UV-Visible absorption spectroscopy is a fundamental technique for identifying and quantifying pigments. This compound has a characteristic absorption spectrum with major peaks in the blue region (Soret band) and the red region (Q band). The precise wavelengths of these absorption maxima are solvent-dependent. awi.de For example, in 100% acetone, this compound shows absorption maxima at 434.5 nm and 653.5 nm, along with smaller peaks at 527.7 nm and 599.9 nm. awi.de The loss of the central magnesium ion from chlorophyll b to form this compound causes a shift in the absorption peaks. researchgate.netmdpi.com
This technique is widely applied in food science, where it is used to quantify the pigment composition in products like olive oil. mdpi.comacs.org Mathematical deconvolution of the entire UV-Vis absorption spectrum of an oil sample allows for the determination of the concentration of this compound and other pigments like Pheophytin a, β-carotene, and lutein. mdpi.comacs.orgmdpi.com
Table 2: UV-Visible Absorption Maxima of this compound in Various Solvents
| Solvent | Absorption Maxima (nm) | Reference |
|---|---|---|
| 100% Acetone | 434.5, 527.7, 599.9, 653.5 | awi.de |
| Diethyl ether | 434, 525, 599, 655 | awi.de |
| HPLC Eluant | 436, 527, 600, 655 | awi.de |
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool that probes the vibrational modes of molecules. researchgate.net It provides a molecular fingerprint by detecting the absorption of infrared radiation by specific chemical bonds. spectroscopyonline.com In recent years, FTIR spectroscopy, often combined with chemometric methods like partial least squares regression, has emerged as a rapid and effective technique for the quantitative analysis of chlorophylls and pheophytins in complex matrices. mdpi.comresearchgate.net
This application is particularly valuable in the quality control of food products such as green tea, where the content of this compound and other pigments is a critical quality parameter. mdpi.comresearchgate.net By identifying the characteristic IR wavenumbers associated with these pigments, researchers can develop quantitative models to determine their concentrations without the need for extensive sample preparation or chromatographic separation. mdpi.com This non-destructive method allows for fast and efficient analysis, making it suitable for industrial applications. researchgate.netsigmaaldrich.com
Two-Dimensional Electronic Spectroscopy (2DES/2DEV) Studies
Two-dimensional electronic spectroscopy (2DES) and its variant, two-dimensional electronic-vibrational (2DEV) spectroscopy, are powerful techniques for exploring the intricate dynamics of molecular systems following photoexcitation. pnas.orgresearchgate.net These methods generate correlation maps between excitation and emission frequencies, revealing couplings between electronic states and the flow of energy on ultrafast timescales. pnas.orgmdpi.com
While direct 2DES/2DEV studies focusing exclusively on this compound are not extensively documented, research on the closely related Chlorophyll a and Chlorophyll b provides significant insights. acs.orgacs.orgnih.govosti.gov 2DEV spectroscopy, for example, correlates electronic transitions in the visible spectrum with their impact on infrared-active vibrations. acs.org Studies on Chlorophyll b have demonstrated the ability of 2DEV to distinguish different solvation states of the molecule and resolve features corresponding to minority species. acs.orgacs.org This technique can clearly separate the spectral signatures of Chlorophyll a and Chlorophyll b, which often overlap in standard absorption spectra. aip.org
Given that this compound is the demetallated form of Chlorophyll b, these findings are highly relevant. The methods used to assign vibrational and electronic features in Chlorophyll b, often aided by density functional theory (DFT) calculations, serve as a critical foundation for interpreting the spectra of this compound. acs.orgnih.gov The high resolution of these techniques would be invaluable for mapping the unique electronic and vibrational couplings that arise from the C7-formyl group in this compound.
Excited State Dynamics and Energy Transfer Research
The study of excited-state dynamics is fundamental to understanding how light energy is captured and converted. In the context of photosynthesis, this involves tracking the fate of absorbed photons through energy transfer and charge separation events, which occur on timescales from femtoseconds to nanoseconds.
The primary electron acceptor in the reaction center of Photosystem II is Pheophytin a. researchgate.net Upon excitation of the primary donor, P680, an electron is transferred to Pheophytin a, forming the radical pair P680⁺Pheo⁻. This charge separation is the central photochemical event in PSII. Femtosecond transient absorption spectroscopy has been instrumental in elucidating these dynamics. acs.orgpsu.edu
Research on isolated PSII reaction centers has identified multiple kinetic components associated with charge separation. At low temperatures (7 K), a fast component with a time constant of approximately 5 picoseconds is attributed to the intrinsic rate of charge separation. acs.org Other studies at 77 K have reported biphasic charge separation with time constants of 3.1 ps and 33 ps in untreated reaction centers. psu.edunih.gov The interpretation of these kinetics is complex, with evidence suggesting the involvement of multiple pathways and intermediate states, including accessory chlorophylls acting as donors or acceptors. acs.orgpnas.org
While these functional studies in PSII directly involve Pheophytin a, research on this compound in solution contributes to the broader understanding of energy transfer. Time-resolved measurements have been used to study the efficiency of excitation energy transfer (EET) from various chlorophyll derivatives, including this compound, to molecular oxygen. researchgate.net These studies reveal how structural modifications, such as the central ion and peripheral substituents, influence triplet state lifetimes and the quantum yield of singlet oxygen production, a process relevant to photodynamic therapy and oxidative stress. researchgate.net
Redox Chemistry and Potential Measurements
The redox potential of a molecule quantifies its tendency to accept or donate electrons and is a critical parameter in electron transfer reactions. The redox potential of the primary electron acceptor in PSII is essential for creating a sufficiently energetic charge-separated state to drive water oxidation.
The redox potential of Pheophytin a (Eₘ(Pheo a/Pheo a⁻)) in PSII has been a subject of significant research and some controversy. Early measurements suggested a value of around -610 mV. pnas.orgpnas.org However, more recent studies using spectroelectrochemical techniques under more physiologically relevant conditions have revised this value.
Measurements on PSII core complexes from the cyanobacterium Thermosynechococcus elongatus at a pH of 6.5 determined the redox potential to be -505 ± 6 mV versus the standard hydrogen electrode (SHE). pnas.org Similar studies on PSII from Synechocystis sp. PCC 6803 and spinach yielded values of -536 ± 8 mV and -532 ± 11 mV, respectively, at pH 7.0. pnas.org The protein environment, particularly hydrogen bonding from nearby amino acid residues like D1-Glu130, is known to modulate this potential. psu.edunih.gov A mutation of this residue can shift the potential by approximately -30 mV. psu.edunih.gov
| Organism | pH | Redox Potential (Eₘ vs. SHE) | Reference |
|---|---|---|---|
| Thermosynechococcus elongatus | 6.5 | -505 ± 6 mV | pnas.org |
| Synechocystis sp. PCC 6803 | 7.0 | -536 ± 8 mV | pnas.org |
| Spinach (Spinacia oleracea) | 7.0 | -532 ± 11 mV | pnas.org |
| Acaryochloris marina | 7.0 | -478 ± 24 mV | pnas.org |
The redox potential of Pheophytin a is a cornerstone for constructing the energy level diagram of PSII. The free energy difference (ΔG) for the primary charge separation event, P680* → P680⁺Pheo⁻, is determined by the difference in redox potentials between the excited primary donor (P680*) and the primary acceptor (Pheo a).
Using the revised, more positive redox potential of Pheo a (around -505 mV), the redox potential of the primary donor, Eₘ(P680⁺/P680), has been re-estimated to be approximately +1.21 V. pnas.org This extremely high potential is what ultimately provides the thermodynamic driving force for the oxidation of water (Eₘ ≈ +0.82 V). The free energy difference between the P680⁺Pheo a⁻ radical pair and the subsequent state, P680⁺Qₐ⁻, where Qₐ is the first quinone acceptor, can also be calculated. This difference, estimated to be between -380 and -420 meV, ensures that the electron is rapidly transferred away from pheophytin, stabilizing the charge separation and preventing wasteful charge recombination. pnas.org
Molecular Modeling and Computational Studies of Spectroscopic Properties
Molecular modeling and quantum chemical calculations provide a powerful complement to experimental spectroscopy. These theoretical approaches can predict spectroscopic properties, assign spectral features, and offer insights into the electronic structure of complex molecules like this compound.
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of chlorophylls and related molecules. nih.govresearchgate.net Studies using hybrid functionals like PBE0 have successfully reproduced the experimental absorption spectra of pheophytin a and other porphyrin-like photosensitizers. nih.gov These calculations help to identify the character of the excited states, such as the well-known Qx, Qy, and Soret (B) bands, and can predict the existence of additional states that are not easily explained by simpler models. researchgate.net
Computational studies have also been employed to analyze vibrational properties. By calculating vibrational frequencies and comparing them to experimental Fourier-transform infrared (FTIR) difference spectra, specific molecular vibrations can be assigned to observed spectral bands. dinkumpublishers.com This approach is particularly useful for interpreting how molecular structure changes upon cation or anion formation during redox reactions. dinkumpublishers.com For this compound, computational modeling is essential for understanding how the C7-formyl group, compared to the C7-methyl group in Pheophytin a, influences the molecule's geometry, electronic transitions, and vibrational modes, thereby providing a basis for interpreting its distinct spectroscopic signature.
Advanced Analytical Methodologies for Pheophytin B Research
Chromatographic Separation and Purification Techniques
Chromatography stands as a cornerstone for the separation and purification of Pheophytin b from other pigments and compounds. Various chromatographic methods are utilized, each with specific advantages for analytical or preparative purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of complex mixtures of pigments, including this compound. researchgate.netopenaccessjournals.com The development of a robust HPLC method is crucial for achieving accurate separation, identification, and quantification. openaccessjournals.com The process involves the careful selection of a suitable column, mobile phase, and detection method. openaccessjournals.com
Reversed-Phase HPLC for Separation from Complex Mixtures
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of chlorophylls (B1240455) and their derivatives. researchgate.netsepscience.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. sepscience.com This setup is well-suited for separating non-polar to moderately polar compounds like this compound. sepscience.com
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. huji.ac.il this compound, being less polar than its parent compound chlorophyll (B73375) b, exhibits a stronger interaction with the nonpolar stationary phase, resulting in longer retention times. researchgate.net This characteristic allows for its effective separation from more polar pigments. researchgate.net
A typical RP-HPLC method for this compound might utilize a C18 column and a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water. researchgate.netmdpi.com The precise composition of the mobile phase is optimized to achieve the desired separation.
Table 1: Example of a Reversed-Phase HPLC System for Pigment Analysis
| Parameter | Specification |
| Column | C18 (octadecyl silica) researchgate.net |
| Mobile Phase | Acetonitrile/Methanol/Ethyl Acetate (60:20:20) researchgate.net |
| Detection | Diode Array Detector (DAD) at 430 nm and 660 nm researchgate.net |
| Flow Rate | 0.5 cm³/min researchgate.net |
| Temperature | 25 °C researchgate.net |
Gradient Elution Optimization for this compound Resolution
For complex samples containing a wide range of pigments with varying polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation. In such cases, gradient elution is employed. wiley-vch.de Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the stronger, less polar solvent. wiley-vch.dechromatographyonline.com
Optimizing the gradient profile is a critical step in method development. chromatographyonline.combitesizebio.com A "scouting gradient," often a linear gradient from a low to a high percentage of the organic solvent, is typically run first to determine the approximate elution times of the compounds of interest. chromatographyonline.com Based on these initial results, the gradient can be "focused" or "stretched out" in the region where the target compounds elute to improve resolution. bitesizebio.comwaters.com A shallower gradient, where the solvent composition changes more slowly, generally leads to better separation of closely eluting peaks. cytivalifesciences.com
The goal of gradient optimization is to achieve baseline separation of this compound from other pigments, such as chlorophyll a, chlorophyll b, and pheophytin a, within a reasonable analysis time. int-res.com
Thin Layer Chromatography (TLC) in Method Development
Thin Layer Chromatography (TLC) is a valuable and rapid analytical technique often used in the initial stages of method development for the separation of plant pigments. amherst.eduug.edu.pl It provides a quick assessment of the number and nature of components in a mixture and can be used to select a suitable solvent system for column chromatography, including HPLC. ug.edu.pl
In the context of this compound, TLC can be used to separate it from other pigments like chlorophylls a and b, and carotenes. amherst.edu The separation is based on the differential partitioning of the pigments between a stationary phase (commonly silica (B1680970) gel or cellulose (B213188) coated on a plate) and a mobile phase (a solvent or mixture of solvents). amherst.edunih.gov
Different solvent systems can be tested to find the one that provides the best separation of this compound. For example, a mixture of hexane (B92381) and acetone (B3395972) has been used to separate chlorophylls and pheophytins. researchgate.net The position of the separated spots on the TLC plate, represented by the retardation factor (Rf value), gives an indication of the polarity of the compounds. ug.edu.pl
Table 2: Common Solvent Systems for TLC Separation of Plant Pigments
| Solvent System | Ratio (v/v/v/v/v) | Reference |
| Petroleum ether, cyclohexane, ethyl acetate, acetone, methanol | 60:16:10:10:4 | researchgate.net |
| Hexane, acetone | 70:30 | researchgate.net |
| n-heptane, pyridine | 7:3 | nih.gov |
| Light petroleum, pyridine | 9:1 | nih.gov |
High-Speed Countercurrent Chromatography (HSCCC) for Preparative Isolation
For the isolation of larger quantities of pure this compound for further studies, preparative techniques are required. High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale separation of natural products. researchgate.netmdpi.com
Unlike traditional column chromatography, HSCCC does not use a solid stationary phase, which eliminates the risk of irreversible adsorption and sample loss. researchgate.netmdpi.com The separation is based on the partitioning of the solute between two immiscible liquid phases. wiley.com
A key step in HSCCC is the selection of a suitable two-phase solvent system. researchgate.net The ideal system will provide a good partition coefficient (K) for the target compound, ensuring efficient separation. For the isolation of chlorophylls and their derivatives, solvent systems composed of n-hexane, ethanol (B145695), and water have been successfully employed. mdpi.com In one study, a system of n-hexane/dichloromethane/ethanol/water was used to isolate chlorophylls a and b, and pheophytins a and b from grass. researchgate.net
HSCCC can be operated in different modes, such as elution and extrusion, to optimize the separation and recovery of the target compounds. researchgate.net This technique has proven effective for obtaining high-purity fucoxanthin, chlorophyll, and pheophytin from brown algae. mdpi.com
Spectrometric Detection and Quantification Methods
Once this compound has been separated chromatographically, spectrometric methods are used for its detection and quantification. These methods rely on the specific light-absorbing properties of the molecule.
Spectrophotometry is a widely used method for the determination of chlorophylls and their degradation products, including pheophytins. texas.gov The concentration of this compound in a sample can be determined by measuring the absorbance of the extract at specific wavelengths before and after acidification. wepal.nlusf.edu The addition of acid converts chlorophylls to their corresponding pheophytins, and the change in absorbance at specific wavelengths allows for the calculation of the concentrations of both pigments. texas.gov
Monochromatic methods, which measure absorbance at the red maximum before and after acidification, are recommended when significant amounts of degradation products are present. wepal.nl However, spectrophotometric methods can be subject to interference from other pigments that absorb light at similar wavelengths. usf.edu
For more accurate quantification, especially in complex mixtures, HPLC coupled with a photodiode array (PDA) or a mass spectrometry (MS) detector is preferred. floridadep.govnasa.gov HPLC physically separates the pigments before detection, minimizing interference. floridadep.govperiodikos.com.br A PDA detector can acquire the full UV-Vis spectrum of the eluting peak, which aids in its identification by comparing it to the known spectrum of this compound. nasa.gov HPLC methods are generally more sensitive and provide more accurate values for chlorophyll a and pheophytin a compared to spectrophotometric and fluorometric methods. floridadep.gov
Mass Spectrometry (MS) Integration in Analytical Workflows
Mass spectrometry (MS) has become an indispensable tool for the structural characterization and quantification of this compound and other chlorophyll derivatives. csic.esnih.gov Modern "soft" ionization techniques are particularly favored as they enhance the signal of the protonated molecule and provide valuable structural information from lower mass regions. csic.es Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have largely superseded harsher methods like electron impact and chemical ionization, which are less suitable for thermally unstable compounds like chlorophylls. csic.es ESI-MS, for instance, is used to confirm the molecular weight of this compound (m/z 885.5) and its fragmentation patterns.
The coupling of liquid chromatography with mass spectrometry (LC-MS) has significantly advanced the analysis of complex pigment mixtures. nih.gov High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (hr-MS²) allows for the targeted analysis and identification of numerous chlorophyll compounds, including this compound. mdpi.com In studies of green tea, for example, HPLC-MS has been used to identify and quantify 17 different chlorophyll derivatives, highlighting variations between different tea varieties. mdpi.com
Tandem mass spectrometry (MS/MS or MS²) provides even deeper structural insights. csic.es By inducing fragmentation of the parent ion, MS/MS experiments help in the unequivocal identification of the compound in complex matrices. csic.es For this compound, specific product ions can reveal structural modifications to the chlorophyll molecule, facilitating its characterization. csic.es The table below summarizes various MS techniques and their applications in the analysis of chlorophyll derivatives.
Table 1: Mass Spectrometry Techniques in Chlorophyll Derivative Analysis
| Ionization Technique | Abbreviation | Description | Application in this compound Analysis |
|---|---|---|---|
| Electrospray Ionization | ESI | A soft ionization technique that produces ions from a liquid solution. | Confirms molecular weight and fragmentation patterns of this compound. Commonly coupled with HPLC for complex sample analysis. mdpi.comacs.org |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | A soft ionization technique useful for large, non-volatile molecules, particularly those with a π-electron conjugated system like chlorophylls. csic.es | Provides direct analysis of complex mixtures containing chlorophyll derivatives. nih.gov |
| Fast Atom Bombardment | FAB | An older soft ionization technique that provides structural information for confirmation in complex matrices. csic.es | Used for the characterization of chlorophylls and their dephytylated and demetallated counterparts. csic.esresearchgate.net |
| Atmospheric Pressure Chemical Ionization | APCI | An ionization method that uses a gas-phase ion-molecule reaction at atmospheric pressure. | Used in positive ion mode for the detection and quantification of chlorophylls and their derivatives in plant extracts. nih.gov |
Spectrofluorometric Determination in Mixed Pigment Samples
Spectrofluorometry is a highly sensitive technique used for the determination of chlorophylls and their degradation products, including this compound. nih.govschweizerbart.de This method relies on the principle that these pigments fluoresce at specific wavelengths when excited by light of a particular wavelength. nih.gov The fluorescence spectra of Pheophytin a and this compound are distinct, allowing for their identification. nih.gov For instance, at 77K, this compound exhibits a fluorescence emission maximum at 655 nm when excited at 439 nm. nih.gov
A significant challenge in analyzing mixed pigment samples is the spectral overlap of different compounds. researchgate.net The emission spectra of chlorophylls and pheophytins can interfere with each other, making direct quantification difficult. researchgate.net To address this, researchers have developed methods that utilize selective excitation and emission wavelengths to minimize interference. schweizerbart.de For marine phytoplankton samples, spectrofluorometry has been shown to provide a better assessment of chlorophylls a, b, and c compared to traditional methods. schweizerbart.de
The sensitivity of fluorometric methods makes them particularly suitable for detecting low concentrations of pigments. turnerdesigns.com However, the presence of chlorophyll b can interfere with the accurate determination of chlorophyll a and its pheopigments. turnerdesigns.com Optimized fluorometric configurations have been developed to maximize sensitivity to chlorophyll a while minimizing the response from chlorophyll b and pheopigments. turnerdesigns.com
Table 2: Fluorescence Spectral Properties of this compound
| Solvent | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
|---|---|---|---|
| Diethyl ether | 434 | 661 | awi.de |
| Diethyl ether | 434 | 658 | awi.de |
| 100% Acetone | 432 | 659 | awi.de |
| Acetone/water (9:1) | 434.5 | 653.5 | awi.de |
Chemometric Approaches in this compound Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ni.ac.rs In the context of this compound analysis, chemometric techniques are often coupled with spectroscopic data to resolve complex mixtures and build predictive models. researchgate.netmdpi.comacs.org
Partial Least Squares (PLS) regression is a powerful chemometric tool that has been successfully applied to the simultaneous determination of chlorophylls and pheophytins. acs.orgeafit.edu.co By applying PLS to fluorescence data, researchers can resolve quaternary mixtures of chlorophylls a and b and pheophytins a and b. acs.orgeafit.edu.co This approach uses the total luminescence information to optimize the calibration and accurately quantify each pigment, even in complex matrices like olive oil. acs.orgeafit.edu.co
Another chemometric approach involves the use of Fourier Transform Infrared (FT-IR) spectroscopy. researchgate.netmdpi.com By developing a relationship between FT-IR spectra and pigment concentrations using chemometrics, it is possible to rapidly determine the amounts of chlorophylls and pheophytins in samples like green tea. researchgate.netmdpi.com Non-linear models built on characteristic IR wavenumbers have shown good predictive ability for quantifying these pigments. researchgate.netmdpi.com
Chemometric analysis has also been applied to data from High-Performance Liquid Chromatography (HPLC) to classify food products based on their pigment profiles. researchgate.net For instance, in a study of virgin olive oils, the pigment profiles, including this compound content, were used to successfully classify the oils based on their origin and harvesting year. researchgate.net Similarly, a study on Trifolium hybridum from different locations used chemometric analysis to reveal significant variations in the concentrations of chlorophylls and carotenoids, including this compound. nih.gov
Table 3: Chemometric Models for Pigment Quantification
| Analytical Technique | Chemometric Method | Application | Key Findings | Reference |
|---|---|---|---|---|
| Fluorescence Spectroscopy | Partial Least Squares (PLS) | Simultaneous determination of chlorophylls a, b and pheophytins a, b in olive oil. | Successfully resolved quaternary pigment mixtures with good recovery values. eafit.edu.co | acs.orgeafit.edu.co |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Partial Least Squares (PLS) and Non-linear models | Quantification of chlorophylls and pheophytins in green tea. | Demonstrated the feasibility of FT-IR for rapid pigment determination with high predictive accuracy. mdpi.com | researchgate.netmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Orthogonal Partial Least‐Squares Discriminant Analysis (OPLS-DA) | Classification of virgin olive oils based on pigment profiles. | Achieved high correct classification rates based on pigment content, including pheophytins. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Cluster Analysis (CA) | Analysis of carotenoid and chlorophyll content in Trifolium hybridum. | Identified significant variations in pigment concentrations, including this compound, based on geographical location. | nih.gov |
Ecological and Environmental Dynamics of Pheophytin B
Pheophytin b as a Biomarker for Chlorophyll (B73375) Degradation
The conversion of chlorophyll b to its demetalated form, this compound, is an early and crucial step in the pigment's breakdown. This process is catalyzed by the enzyme pheophytinase (PPH), which plays a significant role in chlorophyll degradation. srce.hr The accumulation of pheophytin is therefore a direct indicator that the chlorophyll degradation pathway has been initiated, making it a valuable biomarker in several fields of research.
Plant senescence is a genetically programmed process of aging in plants that involves the orderly degradation of cellular structures, including chloroplasts. A hallmark of leaf senescence is the visible loss of green color, which results from the systematic breakdown of chlorophylls (B1240455). nih.gov The degradation of chlorophyll is not merely a passive decay but a highly regulated enzymatic process essential for nutrient remobilization from the aging leaves to other parts of the plant.
The chlorophyll breakdown pathway begins with the conversion of chlorophyll b to chlorophyll a, followed by the removal of the central Mg²⁺ ion from chlorophyll a by a STAY-GREEN protein (SGR) to yield pheophytin a. srce.hr Subsequently, the enzyme pheophytinase (PPH) specifically removes the phytol (B49457) tail from pheophytin, producing pheophorbide. uzh.chmdpi.comresearchgate.net Mutants deficient in the PPH enzyme are unable to degrade chlorophyll effectively and exhibit a "stay-green" phenotype, where they accumulate pheophytin during senescence. uzh.chmdpi.com This accumulation directly demonstrates that pheophytin is a pivotal intermediate in the process.
Research on various plant species, including Arabidopsis thaliana and broccoli, has shown that the expression of the PPH gene and the subsequent increase in pheophytinase activity correlate with the progression of senescence. researchgate.netnih.gov Therefore, monitoring the levels of this compound (and its counterpart, pheophytin a) serves as a reliable biochemical marker to track the onset and progression of leaf senescence, providing a tool to study the genetic and environmental factors that regulate this critical developmental stage.
Table 1: Pigment Changes During Dark-Induced Senescence in Arabidopsis thaliana
This table illustrates the retention of chlorophylls in a pheophytinase (pph-1) mutant compared to the wild type after 5 days of dark-induced senescence, highlighting the role of pheophytin accumulation in the stay-green phenotype.
| Plant Line | Pigment | Concentration Before Senescence (nmol/g FW) | Concentration After 5 Days Senescence (nmol/g FW) | % Retention |
| Wild Type | Chlorophyll a | ~1200 | ~250 | ~21% |
| Chlorophyll b | ~350 | ~100 | ~29% | |
| pph-1 Mutant | Chlorophyll a | ~1200 | ~1000 | ~83% |
| Chlorophyll b | ~350 | ~300 | ~86% |
Data adapted from findings in The Plant Cell (2009). researchgate.net
In aquatic environments, chlorophyll pigments and their degradation products are fundamental indicators of phytoplankton biomass and health. Pheophytin, often measured alongside chlorophyll a, is used to assess the physiological condition of phytoplankton populations and the grazing pressure exerted by herbivores like zooplankton. researchgate.netm-hikari.com
When phytoplankton cells die or are consumed by grazers, their chlorophyll is degraded. The acidic environment within the digestive tracts of herbivores facilitates the removal of the magnesium ion from chlorophyll, producing pheophytin. m-hikari.com High concentrations of pheophytin relative to chlorophyll a in a water sample can, therefore, indicate a senescent or heavily grazed phytoplankton community. researchgate.netm-hikari.com This ratio, often referred to as the phaeopigment ratio, is a standard parameter in oceanographic and limnological studies to evaluate the health and turnover rate of primary producers.
For instance, studies have shown that in highly productive coastal waters, pheophytin can constitute a significant portion of the total pigment, sometimes exceeding 30%. m-hikari.com Monitoring these levels is crucial for accurately interpreting fluorescence-based measurements of phytoplankton productivity, as the presence of pheophytin can interfere with chlorophyll a fluorescence signals, potentially leading to an underestimation of ecosystem health. m-hikari.comwur.nl
Table 2: Pigment Concentrations in Grazed vs. Ungrazed Intertidal Sediment
This table shows the impact of grazing by the snail Hydrobia ulvae on major pigments in intertidal mudflat sediments dominated by diatoms. The increase in pheopigments and decrease in chlorophylls indicate active grazing and subsequent pigment degradation.
| Pigment | Control Sediment (µg/g DW) | Grazed Sediment (µg/g DW) |
| Chlorophyll a | 24.3 ± 1.6 | 13.5 ± 0.9 |
| Pheophorbide a | 12.8 ± 1.3 | 20.9 ± 1.7 |
| Pheophytin a | 1.9 ± 0.2 | 2.1 ± 0.2 |
Data sourced from research on grazing markers in intertidal microphytobenthos. nih.gov
Influence of Environmental Stressors on this compound Levels
Environmental stress can significantly accelerate the degradation of chlorophyll, leading to changes in the concentration of this compound. Understanding these dynamics is essential for assessing plant health and the impact of adverse environmental conditions.
Drought is a major abiotic stress that triggers a range of physiological and biochemical responses in plants, including the premature breakdown of chlorophyll. Severe water deficit can damage chloroplasts through the production of reactive oxygen species, leading to the degradation of photosynthetic pigments. mdpi.com This stress-induced chlorophyll breakdown occurs via the well-characterized PAO/phyllobilin pathway, which is also active during natural senescence. mdpi.com
Research on resurrection plants, which are adapted to extreme dehydration, shows that water deficit induces an increase in the abundance of key enzymes in the chlorophyll breakdown pathway, such as Pheophorbide a Oxygenase (PAO). mdpi.com Since pheophytin is a necessary precursor for the substrate of PAO (pheophorbide a), the activation of this pathway under drought stress implies an increased flux through the pheophytin intermediate stage. While direct measurements of this compound under drought are less common, the general decrease in total chlorophyll content and the activation of the degradation pathway strongly suggest that water deprivation leads to the transient formation and subsequent breakdown of this compound as part of the plant's response to stress. mdpi.com
Heavy metals can inhibit chlorophyll synthesis and promote its degradation. Exposure to metals like cadmium, iron, and lead has been shown to be particularly damaging to chloroplasts. The resulting degradation of chlorophyll molecules would necessarily involve the formation of pheophytin intermediates. Studies comparing plants from polluted industrial zones with those from non-polluted areas consistently show a marked decline in both chlorophyll a and chlorophyll b levels in the stressed plants. This accelerated pigment loss is a direct consequence of the toxic effects of heavy metals on plant metabolism, which triggers the chlorophyll degradation pathway, thereby increasing the turnover of this compound.
Table 3: Effect of Heavy Metal Pollution on Chlorophyll Content in Manilkara zapota
This table presents a comparison of chlorophyll concentrations in the leaves of Manilkara zapota (Sapodilla) trees from a polluted industrial site and a non-polluted control site, demonstrating the negative impact of pollutants on photosynthetic pigments.
| Site | Chlorophyll a (mg/g) | Chlorophyll b (mg/g) | Total Chlorophyll (mg/g) |
| Polluted Site | 0.85 ± 0.10 | 0.50 ± 0.09 | 1.35 ± 0.12 |
| Control Site | 1.45 ± 0.12 | 0.85 ± 0.08 | 2.30 ± 0.14 |
Data derived from a study on the impact of industrial pollution on photosynthetic pigments.
Light is essential for photosynthesis, but excess light can be damaging, leading to a phenomenon known as photoinhibition and the photodegradation of photosynthetic components, including pigments. mdpi.com High light conditions can cause over-excitation of the photosystems, resulting in the production of damaging reactive oxygen species. mdpi.com
Pheophytin itself is vulnerable to excess light. Studies have shown that the content of pheophytin can decrease faster than that of chlorophyll under certain light-induced damage scenarios, suggesting it is a primary target of photodamage. mdpi.com In response to high-light stress, plants modulate their light-harvesting capacity, in part by degrading chlorophyll b. This process is initiated by the enzyme chlorophyll b reductase. The degradation of chlorophyll b to optimize light-harvesting capacity under high-light conditions proceeds through the standard catabolic pathway, which would involve the formation of this compound as an intermediate. Therefore, intense or prolonged exposure to light can accelerate the turnover of chlorophylls, influencing the steady-state concentration of this compound in the chloroplasts.
Research on Pheophytin B Derivatives and Analogs
Structural Modifications and Their Functional Implications
The structure of Pheophytin b, a derivative of chlorophyll (B73375) b lacking the central magnesium ion, provides a versatile scaffold for chemical modification. The most notable feature distinguishing it from Pheophytin a is the aldehyde group (-CHO) at the C7 position of the chlorin (B1196114) macrocycle, in contrast to the methyl group (-CH₃) found in Pheophytin a. This aldehyde group, along with other peripheral substituents, is a primary target for structural changes that significantly influence the molecule's functional properties.
Modifications to the isocyclic ring or the peripheral groups can alter the molecule's antioxidant capacity, stability, and biological activity. core.ac.uk For instance, the aldehyde group is critical for the antioxidant functionality of some derivatives. sciarena.com Research has shown that while chlorophylls (B1240455) may exhibit stronger antioxidant activity in certain assays like DPPH radical scavenging, this compound is more stable under conditions of oxidative stress, such as those found in olive oil. The introduction of different functional groups also yields distinct fragmentation patterns in mass spectrometry, which aids in the characterization of these new derivatives. core.ac.uk
Pheophorbide b: Formation and Research Perspectives
Pheophorbide b is a key derivative of this compound, formed through the removal of the phytyl tail, a long hydrocarbon chain. This dephytylation process can be achieved through acid or base hydrolysis. The formation pathway often begins with Chlorophyll b, which is first acted upon by the enzyme chlorophyllase to produce chlorophyllide b; subsequent acid treatment then yields Pheophorbide b. oup.com
The removal of the phytyl chain to form Pheophorbide b has significant functional implications, making it a compound of great research interest.
Key Research Findings on Pheophorbide b:
Enhanced Biological Activity : Pheophorbide b demonstrates significantly stronger inhibition of Cathepsin K (IC₅₀ of 0.42 ± 1.16 µM) compared to its parent compounds, this compound and Pheophytin a.
Therapeutic Potential : Due to its potent bioactivity and photosensitizing properties, Pheophorbide b is actively investigated for applications in photodynamic therapy (PDT) for various cancers. sciarena.com
Antioxidant Properties : The presence of the aldehyde group contributes to Pheophorbide b being a potent antioxidant. sciarena.com
Enzymatic Substrate : Pheophorbide b can serve as a substrate for enzymes like pheophorbidase, which is involved in the chlorophyll breakdown pathway. oup.com
Table 1: Comparative Inhibitory and Antioxidant Activity
| Compound | Cathepsin K Inhibition (IC₅₀, µM) | Notes on Antioxidant Activity |
|---|---|---|
| Pheophorbide b | 0.42 ± 1.16 | Considered the strongest antioxidant among related derivatives due to the aldehyde group. sciarena.com |
| This compound | 67.3 ± 1.20 | Moderate DPPH scavenging activity; higher than Pheophytin a in β-carotene bleaching assays. |
| Pheophytin a | 630 ± 21.2 | Weak DPPH scavenging activity. |
Zinc this compound and Other Metallated Derivatives
Metallated derivatives of this compound are formed by inserting a metal ion into the center of the porphyrin ring, replacing the two hydrogen atoms. Zinc this compound is the most studied of these, created by introducing zinc into the this compound macrocycle. The synthesis is a multi-step process that starts with the extraction of chlorophyll b, followed by demetallation with a weak acid to yield this compound, and finally, metallation using a zinc salt such as zinc chloride (ZnCl₂) or zinc acetate. This process must be conducted carefully, often in the dark and under a nitrogen atmosphere, as the reaction is sensitive to light and oxygen.
The insertion of zinc results in a stable complex with altered spectroscopic properties, which allows for easy confirmation of successful metal incorporation. Research into Zinc this compound has revealed several key aspects:
Structural Modification : The formyl group of Zinc Pheophorbide b (the dephytylated version) can be chemically reduced to yield Zinc Pheophytin a, providing a method to study the structure-activity relationships between chlorophyll derivatives. nih.gov
Enhanced Stability : Zinc complexes exhibit stability, particularly under UV-B irradiation, suggesting potential applications in photoprotective mechanisms. researchgate.netsmolecule.com
Bioactivity : Zinc-pheophytins have been shown to possess strong antioxidant and anti-inflammatory properties. researchgate.net
Other metallated derivatives, such as copper (Cu) complexes, have also been synthesized and studied. Comparative studies show that Cu(II)-pheophytin complexes are generally more stable against photobleaching than their Zn(II) counterparts. researchgate.netnih.gov
Table 2: Synthesis and Properties of Zinc this compound
| Aspect | Description |
|---|---|
| Synthesis Method | 1. Demetallation of Chlorophyll b with mild acid to form this compound. 2. Metallation by incubating this compound with a zinc salt (e.g., ZnCl₂). |
| Key Properties | Forms stable complexes that retain the core chlorin structure. Coordination with zinc alters UV-Vis absorption maxima. |
| Research Applications | Used to study structure-activity relationships through chemical modifications, such as the reduction of the formyl group. Investigated for photoprotective and antioxidant applications. smolecule.comresearchgate.net |
Comparative Studies with Pheophytin a and Chlorophylls
Comparative analysis of this compound with its close relatives, Pheophytin a and the chlorophylls, highlights the functional significance of its unique structural features.
This compound vs. Chlorophylls : The defining difference is the central ion; pheophytins are metal-free, while chlorophylls contain a magnesium (Mg²⁺) ion. this compound shares the C7 aldehyde group with its parent molecule, Chlorophyll b. Functionally, chlorophylls tend to be stronger antioxidants in DPPH radical scavenging tests, but pheophytins are significantly more stable in oxidizing environments like olive oil. Studies on pigment degradation in green tea show that Chlorophyll b is relatively more stable than Chlorophyll a. mdpi.com
Table 3: Structural and Functional Comparison
| Compound | Central Ion | C7 Substituent | Key Functional Difference |
|---|---|---|---|
| This compound | 2H⁺ | -CHO | More stable under oxidative stress than chlorophylls. |
| Pheophytin a | 2H⁺ | -CH₃ | Primary electron acceptor in Photosystem II. |
| Chlorophyll b | Mg²⁺ | -CHO | Accessory light-harvesting pigment in photosynthesis. csic.es |
| Chlorophyll a | Mg²⁺ | -CH₃ | Principal photosynthetic pigment. csic.es |
Synthesis and Characterization of Novel this compound Analogs
The synthesis of novel analogs of this compound is a burgeoning area of research, driven by the quest for molecules with tailored photophysical and biological properties. ritsumei.ac.jp A common strategy involves the chemical modification of the formyl group at the C7 position. For example, the reduction of this group can create intermediates like 7-hydroxymethyl-pheophytin b, which can be used as a precursor for other chlorophyll analogs. This specific analog has been successfully incorporated into the Photosystem II (PSII) reaction center, where it replaced Pheophytin a, demonstrating that modified derivatives can retain functional charge separation capabilities, albeit with altered spectral properties. osti.gov
The characterization of these novel analogs relies on a suite of advanced analytical techniques. Spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR), are fundamental for confirming structural changes and successful synthesis. Tandem mass spectrometry (MS/MS) is particularly powerful, as it can identify specific product ions that serve as fingerprints for structural modifications, especially those on the isocyclic ring. core.ac.ukcsic.es Researchers have also successfully isolated and characterized naturally occurring analogs; for instance, a Pheophytin analog was isolated from the plant Peperomia pellucida and its structure elucidated using a combination of NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. neliti.com These synthetic and characterization efforts are crucial for developing new photosensitizers, molecular probes, and components for artificial photosynthetic systems. nih.gov
Emerging Research Perspectives and Future Directions
Integration of Multi-Omics Approaches in Pheophytin b Research
A holistic understanding of the lifecycle of this compound—from its synthesis and incorporation into photosystems to its degradation—necessitates the integration of multiple "omics" disciplines. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular processes involving this molecule.
Multi-omics studies on organisms like the olive (Olea europaea) have begun to decipher the complex regulation of chlorophyll (B73375) and pheophytin content. acs.orgresearchgate.net By correlating gene expression data (transcriptomics) with the quantification of enzymes (proteomics) and pigment concentrations (metabolomics), researchers can identify the specific genetic and enzymatic pathways that govern the levels of this compound in fruits. acs.orgresearchgate.net For instance, such studies have clarified the roles of enzymes like protochlorophyllide (B1199321) oxidoreductase in synthesis and the "stay-green" and pheophytinase pathways in degradation. acs.org This integrated analysis has also helped to exclude the in vivo participation of other enzymes, such as chlorophyllase, in the degradation process in certain fruits. researchgate.net
Furthermore, multi-omics pipelines are being used to track the journey of dietary plant metabolites, including pheophytins, through the human body. nih.gov These studies analyze the metabolome of food, human samples (like skin and stool), and the associated microbiome to see how compounds like this compound are processed or if they remain intact after digestion. nih.govasm.org This provides insight into the bioavailability and metabolic fate of these important plant-derived molecules.
Table 1: Application of Multi-Omics in this compound Research
| Omics Field | Research Focus | Key Findings |
|---|---|---|
| Genomics/Transcriptomics | Identifying genes responsible for chlorophyll/pheophytin metabolism. | Pinpointed genes for key enzymes like protochlorophyllide oxidoreductase. acs.org |
| Proteomics | Quantifying the enzymes involved in the synthesis and degradation pathways. | Confirmed the role of pheophytinase pathways in chlorophyll breakdown. acs.org |
| Metabolomics | Measuring the concentration of this compound and related metabolites in tissues. | Tracked the accumulation of dephytylated chlorophylls (B1240455) in different plant varieties. acs.orgresearchgate.net |
| Integrated Analysis | Linking genetic regulation to enzymatic activity and final pigment concentration. | Elucidated the complete metabolic route and its regulation during fruit ripening. researchgate.net |
Advanced Imaging Techniques for In Situ Localization and Dynamics
Visualizing the precise location and dynamic behavior of this compound within the complex architecture of the cell is critical to understanding its function. Advanced imaging techniques are moving beyond static measurements to provide real-time, high-resolution insights into the pigment's role in living systems.
Fluorescence imaging is a primary tool for this purpose. nih.gov Taking advantage of the intrinsic fluorescent properties of chlorophyll derivatives, techniques like confocal laser scanning microscopy can map their distribution within chloroplasts and even individual photosystem complexes. frontiersin.org Moreover, multi-color fluorescence imaging can help distinguish the spectral signatures of different pigments, including this compound, and monitor changes in their state during processes like disease infection, which affects photosynthesis. nih.gov
Emerging multimodal imaging approaches, demonstrated with the related Pheophytin a, highlight the future potential for studying this compound. nih.govresearchgate.net Researchers have developed nanoparticles from pheophytin that serve as contrast agents for trimodal imaging, combining:
Fluorescence (FL) Imaging: Offering high-resolution optical tracking. nih.govresearchgate.net
Photoacoustic (PA) Imaging: Providing deep tissue visualization without ionizing radiation. nih.govresearchgate.net
Positron Emission Tomography (PET): Allowing for whole-body imaging by chelating a radioisotope within the pheophytin molecule. nih.govresearchgate.net
Such techniques, once adapted, could enable non-invasive, dynamic tracking of this compound and its derivatives in various biological contexts, from plant physiology to its fate as a dietary compound. nih.gov
Computational Refinements for Understanding this compound Interactions
Computational chemistry and molecular modeling have become indispensable tools for refining our understanding of this compound at an atomic level. These methods allow researchers to simulate and analyze interactions that are difficult to capture through experimental means alone.
Molecular docking and molecular dynamics simulations are used to predict how this compound binds within protein pockets. researchgate.netmdpi.com Studies on the interaction between pheophytin and proteins like human serum albumin have used these techniques to identify the specific amino acid residues involved in binding, such as hydrogen bonds with lysine (B10760008) and arginine, and to characterize the nature of the interaction (e.g., spontaneous and driven by hydrophobic factors). researchgate.netmdpi.com Such simulations can calculate thermodynamic parameters and association constants, providing a detailed quantitative description of the binding process. mdpi.com
In the context of photosynthesis, computational models of the Photosystem II (PSII) reaction center have been crucial for proposing structural arrangements of the pigments it contains, including this compound. nih.gov By combining homology modeling with potential energy calculations and exciton (B1674681) interaction calculations, researchers can optimize the conformation of the chlorophyll and pheophytin molecules to match experimental spectroscopic data. nih.gov These models have helped propose specific hydrogen bond interactions, for instance between the redox-active pheophytin and residues like D1-Glu130 in the PSII D1 protein, which are critical for tuning its electrochemical properties and ensuring efficient electron transfer. nih.govresearchgate.net
Broader Implications of this compound Research in Bioenergy and Biomimetics
The unique role of this compound as an early electron acceptor in photosynthesis makes it a molecule of significant interest in the fields of bioenergy and biomimetics. Research in these areas aims to mimic natural photosynthesis to create novel systems for clean energy production and other advanced applications.
This compound is an essential component of the Photosystem II (PSII) electron transport chain. nih.gov In this complex, it accepts an electron from the excited primary donor, P680, initiating the charge separation that ultimately drives water splitting and the production of chemical energy. nih.govcas.cz Understanding this rapid and efficient electron transfer process is fundamental to developing artificial photosynthetic systems.
Key applications in this domain include:
Bio-photovoltaic Devices: Scientists are incorporating PSII complexes, containing this compound, into photo-bioelectrochemical cells. cas.cz These hybrid devices use the biological machinery to convert light energy into electrical current. The ability of PSII to use water as its electron donor is of particular interest for designing systems that can produce molecular hydrogen—a clean fuel—from sunlight and water. cas.cz
Biomimetic Assemblies: Research is focused on creating "artificial chloroplasts" or other biomimetic structures that couple PSII with synthetic materials. nih.gov These semi-biohybrid systems leverage the efficiency of the natural components, including the pheophytin-mediated electron transfer, to perform functions like photocatalytic water splitting. nih.gov By understanding the structure and function of the natural system, engineers can design more robust and efficient artificial light-harvesting devices. mdpi.com
The study of this compound, therefore, extends beyond fundamental plant biology, providing a molecular blueprint for the development of next-generation bioenergy technologies.
Table of Mentioned Compounds
| Compound Name |
|---|
| 132-hydroxy chlorophyll a |
| 132-hydroxy chlorophyll b |
| 151-hydroxy-lactone chlorophyll a |
| 151-hydroxy-lactone chlorophyll b |
| Arginine |
| β-carotene |
| Bacteriopheophytin |
| Chlorophyll a |
| Chlorophyll b |
| Chlorophyllide |
| Chlorophyllide a |
| Chlorophyllide b |
| Dimethylsulfoniopropionate (DMSP) |
| Gallium |
| Glutamic acid |
| Glycerol |
| Hexane (B92381) |
| Lutein |
| Lysine |
| Pheophorbide |
| Pheophorbide a |
| Pheophorbide b |
| Pheophytin a |
| This compound |
| Phosphatidylethanolamines (PEs) |
| Procyanidin |
| Protochlorophyllide |
| Pyropheophytin |
| Quinone A |
| Quinone B |
| Sulfolipids |
| Tryptophan |
| Tyrosine |
Q & A
Q. How is Pheophytin b synthesized and isolated from natural sources?
this compound is synthesized by acid treatment of chlorophyll b, which removes the central Mg²⁺ ion, forming the Mg-free derivative. Further hydrolysis of the phytol ester group under acidic, alkaline, or enzymatic conditions yields pheophorbide b. Isolation typically involves column chromatography or HPLC, with purity confirmed via UV-Vis spectroscopy and mass spectrometry . For plant-derived samples, chlorophyll extraction (e.g., using acetone or methanol) precedes acidification (e.g., 0.1 M HCl) to degrade chlorophyll into pheophytin derivatives .
Q. What analytical methods are used to quantify this compound in biological samples?
Reverse-phase HPLC coupled with photodiode array detection (PDA) is standard for quantification, using absorption at ~410 nm and ~665 nm for this compound identification. Mass spectrometry (e.g., ESI-MS) confirms molecular weight (m/z 885.5 for this compound) and fragmentation patterns. For structural validation, nuclear magnetic resonance (NMR) spectroscopy analyzes the porphyrin ring’s electronic environment, particularly the C7-formyl group distinguishing it from pheophytin a .
Q. What is the functional role of this compound in photosynthetic systems?
In Photosystem II (PSII), this compound acts as a primary electron acceptor, facilitating electron transfer from P680* to plastoquinone. Its role was historically debated due to assumptions that it was a chlorophyll degradation byproduct. Experimental validation includes photo-reduction studies at low temperatures (100K) and correlation of pheophytin quantity with PSII reaction center density .
Advanced Research Questions
Q. How can 2D ¹³C MAS NMR resolve electronic ground-state differences between Pheophytin a and b in protein complexes?
Multispin ¹³C labeling of pheophytin a/b, reconstituted into bacterial reaction centers (e.g., Rhodobacter sphaeroides), enables 2D solid-state NMR correlation spectroscopy. This method identifies electron density variations at atomic positions, revealing interactions with protein residues (e.g., Glu L104) and assessing symmetry-breaking mechanisms in electron transport. For this compound, the C7-formyl group may alter binding dynamics compared to pheophytin a’s C7-methyl group .
Q. How do enzymatic kinetics differ between Pheophytin a and b as substrates for porphyrin-metabolizing enzymes?
Q. What experimental strategies address contradictions in this compound’s reported antiviral activity?
Discrepancies arise from variations in extraction protocols (e.g., solvent polarity affecting pheophytin stability) and assay conditions (e.g., cell line susceptibility). To standardize findings:
Q. How does this compound behave in lipid monolayers, and what implications does this have for in vitro studies?
At concentrations <10 mol%, this compound segregates into domains within lipid monolayers, exhibiting self-quenching fluorescence. Surface pressure-area isotherms reveal phase transitions at ~20 dyn/cm, where excess pheophytin is expelled into the subphase. This behavior necessitates controlled experimental conditions (e.g., ≤2 mol% concentration) to avoid artifactual aggregation in membrane mimicry studies .
Methodological Considerations
Q. What are key pitfalls in designing experiments involving this compound’s photochemical properties?
Q. How to validate this compound’s identity in novel biological systems?
Combine chromatographic (HPLC retention time), spectroscopic (UV-Vis maxima at 408, 506, 536, 612, 665 nm), and mass spectrometric data. For structural confirmation, compare ¹H-NMR chemical shifts of the C7-formyl proton (δ ~9.8 ppm) against synthetic standards .
Data Interpretation and Contradictions
Q. How to reconcile historical skepticism about this compound’s role in photosynthesis?
Early objections arose from its perceived status as a chlorophyll degradation product. Key evidence validating its functional role includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
